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molecular formula C12H22O2 B1623508 Methyl 9-undecenoate CAS No. 5760-50-9

Methyl 9-undecenoate

Cat. No. B1623508
M. Wt: 198.3 g/mol
InChI Key: RHRCWCJKYPOGNT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04217299

Procedure details

Reaction was carried out in the same manner as in Example 1, except that a mixture of 1 ml of methyl oleate and 1 ml of 2-octene was used in place of 1 ml of the methyl oleate, the reaction temperature was 70° C., and the reaction time was 17 hours. There were obtained methyl 9-undecenoate in a yield of about 5% and methyl 9-pentadecanoate in a yield of about 7% (estimated from the chromatogram). Besides, metathesis products were obtained independently from methyl oleate and 2-octene.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11]CCCCCCC.CC=CCCCCC>>[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH3:11]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
CC=CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was 70° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCCCCCCC=CC)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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